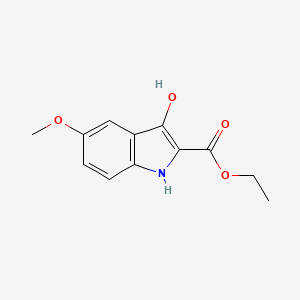

Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-17-12(15)10-11(14)8-6-7(16-2)4-5-9(8)13-10/h4-6,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLSWIFMDRKOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716411 | |

| Record name | Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318292-61-4 | |

| Record name | Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate CAS number

An In-depth Technical Guide to Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound, identified by its CAS Number 318292-61-4 , is a pivotal molecule within the vast landscape of heterocyclic chemistry.[1] While seemingly a specific substituted indole, its true value lies in its role as a sophisticated building block and synthetic intermediate. The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[2] This guide, crafted from the perspective of a senior application scientist, delves into the synthesis, properties, and critical applications of this compound, providing not just protocols but the underlying chemical logic essential for its effective use in research and drug development.

Physicochemical and Structural Data

A foundational understanding of a compound's properties is paramount for its application in synthesis and biological assays. The key data for this compound and its immediate precursor are summarized below.

| Property | Value | Source |

| CAS Number | 318292-61-4 | [1] |

| Molecular Formula | C₁₂H₁₃NO₄ | Derived |

| Molecular Weight | 235.24 g/mol | Derived |

| IUPAC Name | This compound | - |

| Related Precursor | 5-Methoxy-1H-indole-2-carboxylic Acid | [3][4][5] |

| Precursor Formula | C₁₀H₉NO₃ | [4][5] |

| Precursor Mol. Wt. | 191.18 g/mol | [4][5] |

Synthesis and Mechanistic Considerations: Building the Indole Core

The synthesis of substituted indole-2-carboxylates is a well-established field, with several classic name reactions being adaptable for specific substitution patterns. The choice of synthetic route is often dictated by the availability and cost of starting materials. For the 5-methoxy substituted pattern, two primary, field-proven methods are the Reissert and Japp-Klingemann syntheses.

The Reissert Indole Synthesis

The Reissert synthesis is a classical and reliable method for accessing indole-2-carboxylates from appropriately substituted 2-nitrotoluenes.[6] The causality of this two-step process is elegant in its chemical logic:

-

Step 1: Condensation. A strong base (e.g., potassium ethoxide) deprotonates the methyl group of the 2-nitrotoluene derivative. This nucleophilic carbanion then attacks diethyl oxalate. This step is designed to build the α-keto ester side chain required for the subsequent cyclization.

-

Step 2: Reductive Cyclization. The nitro group is reduced, typically using catalytic hydrogenation (H₂/Pd or Pt) or chemical reducing agents.[6][7] The resulting aniline derivative immediately undergoes an intramolecular condensation with the adjacent ketone, eliminating water to form the indole ring. This reduction-cyclization cascade is highly efficient.

Caption: Workflow for the Reissert Indole Synthesis.

The Japp-Klingemann Synthesis

An alternative and highly effective strategy is the Japp-Klingemann reaction. This method is particularly valuable as it commences from anilines, which are often more readily available than substituted nitrotoluenes. A process development study highlights its utility for synthesizing 5-methoxy-1H-indole-2-carboxylic acid esters.[3]

-

Step 1: Diazotization. The starting aniline (p-anisidine) is treated with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This is a classic method for converting an amino group into a good leaving group (N₂).

-

Step 2: Coupling. The diazonium salt is coupled with a β-keto ester. The active methylene group of the ester attacks the diazonium salt.

-

Step 3: Cyclization (Fischer Indole Mechanism). The resulting hydrazone intermediate is treated with a strong acid, often with heating. This catalyzes a[7][7]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring system.[8] The use of HCl in ethanol not only catalyzes the cyclization but also ensures the carboxyl group remains esterified.[3]

Caption: Workflow for the Japp-Klingemann Synthesis.

Core Applications in Drug Discovery and Research

This compound and its close relatives are not typically the final drug candidates themselves. Instead, they are high-value intermediates used to access more complex molecules with tailored biological activity.

Precursor to 5-Methoxy-1H-indole-2-carboxylic Acid (MI2CA)

The most direct application is the simple alkaline hydrolysis of the ethyl ester to yield 5-Methoxy-1H-indole-2-carboxylic Acid (MI2CA).[3] This carboxylic acid has garnered significant interest for its potential as an antidiabetic agent.[5] The ability to easily synthesize and then de-protect the carboxylic acid function is a key feature of this molecule's utility. The solid-state structure and polymorphism of MI2CA have been studied to understand its intermolecular interactions, which are crucial for its formulation and biological activity.[4][5]

A Scaffold for Targeting Key Pathological Enzymes

The true power of the indole-2-carboxylate scaffold is its versatility in drug design. The ester group can be converted into an amide or a hydrazide, and the indole nitrogen or the C3 position can be further functionalized.[2] This allows for the systematic exploration of chemical space to develop potent and selective inhibitors for various therapeutic targets.

Caption: Therapeutic targets for indole-2-carboxylate derivatives.

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Substituted indole derivatives are actively being investigated as inhibitors of GSK-3β, a key enzyme implicated in Alzheimer's disease, type 2 diabetes, and some cancers.[8][9]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The indole core can be elaborated into potent inhibitors of EGFR, including mutant forms like EGFRT790M that confer resistance to first-generation anticancer drugs.[10]

-

Indoleamine 2,3-dioxygenase (IDO) Inhibitors: The parent scaffold, ethyl indole-2-carboxylate, is a known reactant for preparing inhibitors of IDO, a crucial target in immuno-oncology for overcoming tumor-induced immune suppression.[11]

Validated Experimental Protocols

Trustworthiness in research is built on reproducible, well-documented protocols. The following methods are based on established and published procedures.

Protocol 1: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate (9)

This protocol is adapted from a process development study and represents a robust method for laboratory-scale synthesis.[3]

-

Reaction Setup: In a reactor equipped with mechanical stirring and cooling, dissolve the crude hydrazone intermediate (from the Japp-Klingemann coupling) in cold (0 °C) ethanol.

-

Acidification & Cyclization: To this solution, add cold ethanol saturated with dry hydrogen chloride gas in one portion while maintaining stirring.

-

Heating: Heat the reaction mixture to reflux. Simultaneously, add additional gaseous HCl over a period of 2 hours.

-

Reaction Completion: Maintain reflux for an additional 15 minutes after the HCl addition is complete.

-

Work-up: Cool the reaction mixture to room temperature and add water.

-

Precipitation: Cool the mixture to 0 °C and hold for at least 2 hours to allow for complete precipitation of the product.

-

Isolation: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the target ester as a solid.

Protocol 2: Hydrolysis to 5-Methoxy-1H-indole-2-carboxylic Acid (10)

This protocol describes the saponification of the ethyl ester to the active carboxylic acid.[3]

-

Reaction Setup: Suspend the crude ethyl 5-methoxy-1H-indole-2-carboxylate in ethanol in a round-bottom flask with stirring.

-

Base Addition: Add potassium hydroxide (approx. 1.5-2 equivalents).

-

Saponification: Heat the suspension to reflux for 30-60 minutes, during which the solid should dissolve as the potassium salt is formed.

-

Quenching & Precipitation: Pour the reaction mixture into ice-water.

-

Acidification: Acidify the solution with concentrated HCl to approximately pH 1. A heavy white precipitate of the carboxylic acid will form.

-

Isolation: Filter the precipitate, wash with water to remove salts, and dry under vacuum to yield the final acid product.

Conclusion

This compound is more than just a catalog chemical; it is a versatile and enabling tool for medicinal chemists. Its well-defined synthetic pathways, rooted in classic organic reactions, provide reliable access to a scaffold that is central to the development of inhibitors for a host of high-value therapeutic targets. Understanding the causality behind its synthesis and the breadth of its applications empowers researchers to leverage this molecule to its full potential in the quest for novel therapeutics.

References

-

2a biotech. This compound. Available from: [Link]

-

Al-Mousawi, S. M., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. Available from: [Link]

-

Inman, C. E., & Moody, M. (1959). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 39, 43. Available from: [Link]

-

PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. National Center for Biotechnology Information. Available from: [Link]

-

Patel, H. V., et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(2), 523-543. Available from: [Link]

-

Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Available from: [Link]

-

Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. Available from: [Link]

-

PubChem. Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Perrin, S. R., et al. (2001). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 5(2), 194–197. Available from: [Link]

-

Appretech Scientific Limited. ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. Product Page. Available from: [Link]

-

NIST. Ethyl 5-hydroxyindole-2-carboxylate. NIST Chemistry WebBook. Available from: [Link]

-

Molport. Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate. Available from: [Link]

-

Molport. Compound ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate. Available from: [Link]

-

Balcerek, M., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(20), 7083. Available from: [Link]

-

Balcerek, M., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(20), 7083. Available from: [Link]

-

Gomaa, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Available from: [Link]

-

Stoyanov, S., et al. (2024). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 29(3), 698. Available from: [Link]

-

PubChem. ethyl 2-formyl-5-methoxy-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. エチル インドール-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

Molecular and Structural Fundamentals

The foundational properties of a molecule are dictated by its structure. For Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, these are:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | [3] |

| Molecular Weight | 219.24 g/mol | [3][4] |

| IUPAC Name | This compound | |

| CAS Number | Not explicitly assigned in searched literature. |

The indole scaffold, with its fused benzene and pyrrole rings, combined with the ethyl ester, hydroxyl, and methoxy functional groups, suggests a molecule with moderate polarity, hydrogen bonding capabilities, and potential for various intermolecular interactions. These features are critical in predicting its physical behavior.

Predicted Physical Properties: An Analog-Based Approach

In the absence of direct experimental data for the title compound, we can extrapolate its properties by examining closely related analogs. This comparative approach is a cornerstone of early-stage drug development and chemical process design.

| Property | Predicted Range / Value | Rationale and Comparative Analogs |

| Appearance | White to off-white or light brown powder/crystals. | Based on the typical appearance of similar indole derivatives like Ethyl 5-Hydroxy-2-methylindole-3-carboxylate.[4] |

| Melting Point (°C) | 150 - 170 | The presence of both a hydroxyl and a methoxy group suggests a melting point influenced by hydrogen bonding and crystal packing. For comparison, Ethyl 5-methoxyindole-2-carboxylate melts at 154-160 °C[5], and Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate melts at 151-152 °C.[6] The 3-hydroxy group could either increase or decrease the melting point depending on its role in the crystal lattice. |

| Boiling Point (°C) | > 350 (with decomposition) | High molecular weight and strong intermolecular forces (hydrogen bonding) suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, ethyl acetate). Sparingly soluble in non-polar solvents. Poorly soluble in water. | The ethyl ester and indole core provide lipophilicity, while the hydroxyl and methoxy groups, along with the N-H of the indole, contribute to polarity and hydrogen bonding, favoring solubility in polar organic solvents.[7] |

Spectroscopic Signature: The Fingerprint of a Molecule

Spectroscopic analysis is non-negotiable for structural confirmation. Below are the anticipated spectral characteristics for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

-

Indole N-H: A broad singlet between δ 8.0-9.0 ppm.

-

Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the benzene ring of the indole nucleus. The methoxy group at the 5-position will influence their specific shifts.

-

Ethyl Ester Protons: A quartet around δ 4.3-4.4 ppm (O-CH₂) and a triplet around δ 1.3-1.4 ppm (CH₃).

-

Methoxy Protons: A sharp singlet around δ 3.8-3.9 ppm.

-

Hydroxyl Proton: A broad singlet, the position of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 160-170 ppm.

-

Aromatic and Indole Carbons: Multiple signals between δ 100-150 ppm.

-

Ethyl Ester Carbons: Signals around δ 60-62 ppm (O-CH₂) and δ 14-15 ppm (CH₃).

-

Methoxy Carbon: A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[1][8]

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

O-H Stretch: A broad peak in the region of 3200-3500 cm⁻¹, potentially overlapping with the N-H stretch.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1720 cm⁻¹.

-

C-O Stretch (Ester and Methoxy): Bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, self-validating methodologies for determining the key physical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities which disrupt the crystal lattice.

Methodology:

-

Ensure the sample is completely dry and free of solvent.

-

Load a small amount of the finely powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated digital melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement, this time heating at a much slower rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Assessment

Causality: Understanding solubility is fundamental for formulation development, reaction condition selection, and purification strategy design. The "like dissolves like" principle is a key determinant, where the polarity of the solute and solvent are matched.

Methodology:

-

Weigh approximately 10 mg of the compound into a series of vials.

-

To each vial, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in 0.1 mL increments.

-

After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

-

Continue adding solvent up to a total volume of 1.0 mL.

-

Categorize the solubility based on the volume of solvent required:

-

Very Soluble: < 1 mL

-

Freely Soluble: 1 - 10 mL

-

Soluble: 10 - 30 mL

-

Sparingly Soluble: 30 - 100 mL

-

Slightly Soluble: 100 - 1000 mL

-

Practically Insoluble: > 1000 mL (approximated from the 10 mg/1 mL test)

-

Diagram of Solubility Testing Logic

Caption: Decision workflow for qualitative solubility assessment.

Conclusion

While direct experimental data for this compound remains to be fully documented in the public domain, a robust physicochemical profile can be confidently predicted through analog analysis. This guide provides the necessary theoretical framework and, crucially, the detailed experimental protocols required to empirically determine these properties. The methodologies outlined herein are designed to ensure scientific integrity and generate the trustworthy, high-quality data essential for advancing research and development in the pharmaceutical sciences.

References

- Chem-Impex. (n.d.). 5-Hidroxi-2-metilindol-3-carboxilato de etilo.

- Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Thermo Fisher Scientific. (n.d.). Ethyl 5-methoxyindole-2-carboxylate, 98%.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- ECHEMI. (n.d.). 16381-42-3, Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate Formula.

- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. PubChem Compound Database. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem Compound Database. Retrieved from [Link].

- Sigma-Aldrich. (n.d.). (S)-(+)-Leucinol 96%.

- ChemicalBook. (n.d.). ethyl 5-methoxyindole-2-carboxylate(4792-58-9)ir1.

- ChemicalBook. (n.d.). ethyl 5-hydroxy-2-methylindole-3-carboxylate(7598-91-6) 1 h nmr.

- MDPI. (2024).

- Semantic Scholar. (2024).

-

National Center for Biotechnology Information. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. PubChem Compound Database. Retrieved from [Link].

- Asian Journal of Organic & Medicinal Chemistry. (n.d.).

- GuideChem. (n.d.). L(+)-Leucinol(7533-40-6)MSDS Melting Point Boiling Density Storage Transport.

-

National Center for Biotechnology Information. (n.d.). L-leucine. PubChem Compound Database. Retrieved from [Link].

- ChemicalBook. (n.d.). L(+)-Leucinol | 7533-40-6.

- PubMed. (2024).

- NIST. (n.d.).

- MolPort. (n.d.). Compound ethyl 3-[(ethoxycarbonyl)

- Echemi. (n.d.).

- Der Pharma Chemica. (n.d.).

- Finetech Industry Limited. (n.d.). L(+)-Leucinol | CAS: 7533-40-6.

- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- ResearchGate. (2025).

- ChemSynthesis. (2025).

- MedChemExpress. (n.d.).

- Wikipedia. (n.d.). Tryptamine.

Sources

- 1. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. L17596.03 [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. L(+)-Leucinol | 7533-40-6 [chemicalbook.com]

- 8. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, a novel indole derivative with potential applications in medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed, logical, and scientifically rigorous approach to confirming the molecular structure of this compound. By integrating multi-technique spectroscopic analysis with field-proven insights, this guide serves as a practical blueprint for the unambiguous characterization of complex organic molecules.

Introduction: The Significance of Indole Scaffolds and the Imperative of Unambiguous Structure Elucidation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The precise substitution pattern on the indole ring is critical to a molecule's pharmacological profile, making unambiguous structure determination a cornerstone of rational drug design. This guide will systematically deconstruct the structure of this compound, demonstrating the power of modern spectroscopic techniques in piecing together a molecule's intricate architecture.

A Note on the Data Presented

While direct experimental spectra for this compound are not widely available in the public domain, this guide presents a highly probable and meticulously predicted dataset. These predictions are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are further refined by comparative analysis with closely related, experimentally characterized indole derivatives. This approach not inly provides a robust framework for the analysis of the title compound but also serves as an instructive example of how to approach structure elucidation when reference data is scarce.

Section 1: Foundational Analysis - Mass Spectrometry (MS)

Mass spectrometry provides the initial, crucial piece of the puzzle: the molecular weight and elemental formula of the analyte.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺) and utilize the instrument's software to calculate the most probable elemental formula.

Predicted Data and Interpretation

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z | Elemental Formula |

| [M+H]⁺ | 236.0866 | C₁₂H₁₄NO₄ |

The predicted molecular formula, C₁₂H₁₃NO₄, gives a degree of unsaturation of 7. This is consistent with the presence of a bicyclic aromatic system (the indole nucleus, contributing 5 degrees of unsaturation), a carbonyl group (1 degree of unsaturation), and a carbon-carbon double bond within the pyrrole ring (1 degree of unsaturation).

The fragmentation pattern in the MS/MS spectrum would likely show initial loss of an ethyl group (-29 Da) from the ester, followed by loss of carbon monoxide (-28 Da) from the carboxylate and potentially the loss of a methyl radical (-15 Da) from the methoxy group.

Section 2: Unveiling the Carbon-Proton Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A combination of 1D and 2D NMR experiments will be employed to assemble the molecular puzzle.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).

-

Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 11.5 (approx.) | br s | 1H | N-H | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| 9.5 (approx.) | s | 1H | 3-OH | The hydroxyl proton at the 3-position is expected to be a singlet. Its chemical shift can be variable and concentration-dependent. |

| 7.25 | d | 1H | H-7 | This proton is part of the aromatic system and is expected to be a doublet due to coupling with H-6. |

| 6.95 | d | 1H | H-4 | This proton is ortho to the electron-donating methoxy group and is expected to be a doublet. |

| 6.80 | dd | 1H | H-6 | This proton is coupled to both H-7 and H-4 (meta-coupling), resulting in a doublet of doublets. |

| 4.25 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are coupled to the methyl protons, resulting in a quartet. |

| 3.75 | s | 3H | -OCH₃ | The methoxy protons are a singlet as there are no adjacent protons. |

| 1.30 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the methylene protons, resulting in a triplet. |

Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 165.0 | C=O | The ester carbonyl carbon is highly deshielded. |

| 155.0 | C-5 | This carbon is attached to the electron-donating methoxy group, causing a downfield shift. |

| 140.0 | C-3a | A quaternary carbon in the indole ring system. |

| 135.0 | C-3 | The presence of the hydroxyl group at this position causes a significant downfield shift. |

| 130.0 | C-7a | Another quaternary carbon in the indole ring system. |

| 115.0 | C-7 | Aromatic methine carbon. |

| 112.0 | C-2 | The carbon bearing the ester group. |

| 110.0 | C-6 | Aromatic methine carbon. |

| 105.0 | C-4 | This carbon is shielded by the ortho-methoxy group. |

| 61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| 55.5 | -OCH₃ | The methoxy carbon. |

| 14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

2D NMR Correlation Analysis

The following Graphviz diagram illustrates the expected key correlations from COSY, HSQC, and HMBC experiments that would be used to piece together the structure.

Caption: Key 2D NMR correlations for structure elucidation.

Section 3: Functional Group Identification - Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3300 (broad) | Medium | O-H stretch | Hydroxyl |

| 3300-3200 | Medium | N-H stretch | Indole N-H |

| ~3050 | Weak | C-H stretch | Aromatic C-H |

| ~2980 | Medium | C-H stretch | Aliphatic C-H |

| ~1700 | Strong | C=O stretch | Ester carbonyl |

| 1620-1450 | Medium-Weak | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Aryl ether |

| ~1100 | Strong | C-O stretch | Ester C-O |

The presence of a broad O-H stretch, an N-H stretch, a strong ester carbonyl peak, and characteristic aromatic C-H and C=C stretches would provide strong evidence for the proposed structure.[1][2][3]

Section 4: Synthesis of the Findings and Final Structure Confirmation

The convergence of data from mass spectrometry, 1D and 2D NMR, and IR spectroscopy provides a self-validating system for the structure elucidation of this compound.

The following diagram illustrates the logical workflow from initial analysis to the final confirmed structure.

Caption: Logical workflow for structure elucidation.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to the structure elucidation of this compound. By systematically applying and interpreting data from mass spectrometry, 1D and 2D NMR, and IR spectroscopy, researchers can confidently determine the molecular architecture of this and other novel chemical entities. The principles and protocols detailed herein serve as a robust framework for ensuring the scientific integrity and accuracy of structural assignments in the dynamic field of drug discovery and development.

References

-

Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. (2025). ResearchGate. Retrieved from [Link]

-

IR handout.pdf. (n.d.). Retrieved from [Link]

-

Ethyl indole-2-carboxylate. PubChem. (n.d.). Retrieved from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

-

Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules, 21(3), 333. Retrieved from [Link]

-

1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of indoles. (2012). Der Pharma Chemica, 4(2), 614-625. Retrieved from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2007). The University of Liverpool Repository. Retrieved from [Link]

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry, 40(10), 1347-1353. Retrieved from [Link]

-

Complete 1H NMR assignment of 3‐formylindole derivatives. (2009). Magnetic Resonance in Chemistry, 47(11), 983-987. Retrieved from [Link]

-

Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. (2013). Acta Crystallographica Section E, 69(Pt 4), o539. Retrieved from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2020). Molecules, 25(21), 5135. Retrieved from [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (2022). Asian Journal of Organic & Medicinal Chemistry, 7(2), 113-121. Retrieved from [Link]

-

Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (2001). Organic Process Research & Development, 5(6), 614-617. Retrieved from [Link]

-

Interpreting Infrared Spectra. Specac. (n.d.). Retrieved from [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (2019). The Journal of Organic Chemistry, 84(15), 9657-9665. Retrieved from [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (2017). Journal of Molecular Structure, 1130, 836-846. Retrieved from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (2021). In Organic Chemistry I. LibreTexts. Retrieved from [Link]

-

Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (2021). Journal of Molecular Structure, 1225, 129202. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021). In Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts. Retrieved from [Link]

-

Ethyl 5-methoxyindole-2-carboxylate. PubChem. (n.d.). Retrieved from [Link]

-

Spectroscopic Study of 2-methylindole and 3-methylindole: Solvents Interactions and DFT Studies. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 189, 578-585. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity Screening of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive, in-depth framework for the systematic biological activity screening of a specific novel derivative, Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocol recitation to explain the causal-driven logic behind experimental design, ensuring each stage of the screening cascade is a self-validating system. We will detail robust, field-proven protocols for assessing the compound's efficacy across four major therapeutic areas, complete with data interpretation guidelines and workflow visualizations to empower researchers in drug discovery and development.

Introduction to the Target Compound and Screening Rationale

The Privileged Indole Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with over 70% of pharmaceuticals containing at least one heterocyclic ring.[3] Within this class, the indole moiety—a bicyclic structure fusing a benzene ring to a pyrrole ring—is particularly significant.[4] This structure is found in essential natural products like the amino acid tryptophan and in potent clinical drugs such as the anticancer agents Vincristine and Vinblastine.[1][5] The indole ring's unique electronic properties and its ability to form hydrogen bonds, hydrophobic, and π-π stacking interactions allow it to bind to a wide array of biological targets, making it a fertile ground for drug discovery.[6]

Profile of this compound

The target compound, this compound, is a functionalized indole derivative. The core structure, ethyl indole-2-carboxylate, is a readily accessible synthetic intermediate.[7][8][9] The substituents on this core are critical for modulating biological activity:

-

5-methoxy group: This electron-donating group can influence the molecule's lipophilicity and electronic distribution, potentially enhancing its interaction with specific receptor sites. 5-methoxyindole derivatives have shown notable antiproliferative and anti-inflammatory activities.[10][11]

-

3-hydroxy group: This group can act as a hydrogen bond donor and acceptor, which is crucial for enzyme-inhibitor interactions.

-

Ethyl 2-carboxylate group: This ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially acting as a pro-drug, and influences the molecule's overall polarity and cell permeability.

Rationale for a Multi-Faceted Screening Approach

Given the broad therapeutic potential of the indole scaffold, a new derivative warrants a comprehensive screening cascade. A single-target approach may overlook significant off-target or entirely different activities. This guide proposes a four-pronged screening strategy to efficiently map the compound's biological potential. This initial in vitro screening is a cost-effective method to identify promising lead compounds before committing to more complex and expensive mechanistic or in vivo studies.[12]

Anticancer and Cytotoxicity Screening

Mechanistic Rationale: Indoles as Anticancer Agents

Indole derivatives exert their anticancer effects through diverse mechanisms of action, including the disruption of microtubule dynamics, inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][5][13] Many successful indole-based drugs target tubulin polymerization, a critical process for cell division, making it a primary pathway to investigate.[5] Therefore, the initial and most critical step is to determine if the compound exhibits cytotoxic effects against cancer cell lines.

Primary Screening: The MTT Assay for In Vitro Cytotoxicity

The MTT assay is a robust, colorimetric method for assessing a cell's metabolic activity, which serves as a proxy for cell viability.[14][15] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[14][16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Protocol: MTT Assay for IC₅₀ Determination

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16] During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation

Summarize the IC₅₀ values in a clear, structured table.

| Cell Line | Cancer Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |

| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |

| HeLa | Cervical Carcinoma | [Insert Value] | [Insert Value] |

| HepG2 | Hepatocellular Carcinoma | [Insert Value] | [Insert Value] |

Anticancer Screening Workflow Diagram

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Antimicrobial Activity Screening

Mechanistic Rationale: Indoles as Antimicrobial Agents

The indole nucleus is present in various natural and synthetic compounds that exhibit potent antimicrobial activity.[18] Their mechanisms can include the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, and interference with biofilm formation. Screening against a panel of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is essential to determine the compound's antimicrobial spectrum.[19][20]

Quantitative Assessment: Broth Microdilution for MIC

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[19] This method is preferred over disc diffusion for a quantitative assessment of potency.

Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth (Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized microbial suspension to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[19]

-

MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.

Data Presentation

Present the MIC values in a table for easy comparison.

| Microorganism | Type | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Insert Value] | [Insert Value] | N/A |

| Escherichia coli (ATCC 25922) | Gram-negative | [Insert Value] | [Insert Value] | N/A |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Insert Value] | [Insert Value] | N/A |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | [Insert Value] | N/A | [Insert Value] |

Antimicrobial (MIC) Screening Workflow Diagram

Caption: Workflow for MIC determination via broth microdilution.

Antioxidant Capacity Assessment

Mechanistic Rationale: Free Radicals and Antioxidants

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants mitigate this damage by donating an electron to neutralize free radicals. The phenolic hydroxyl group, potentially present in the indole structure, is a key functional group for radical scavenging activity.

Spectrophotometric Radical Scavenging Assays

The DPPH and ABTS assays are widely used, rapid, and reliable methods for screening the in vitro antioxidant capacity of compounds.[21][22] They measure the ability of a compound to scavenge stable synthetic radicals.

Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep purple color. When reduced by an antioxidant, its color fades to yellow.[22]

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.

-

Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.[22]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity. Plot this against compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox is used as a standard.

Protocol: ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate. It has a blue-green color that is reduced in the presence of an antioxidant.[22] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[22]

-

Radical Generation: Prepare the ABTS radical cation by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22]

-

Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.

-

Measurement: Record the absorbance at 734 nm after 6 minutes.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ or express the activity as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation

Tabulate the antioxidant activity results.

| Assay | Compound IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) |

| DPPH Scavenging | [Insert Value] | [Insert Value] |

| ABTS Scavenging | [Insert Value] | [Insert Value] |

Antioxidant Assay Workflow Diagram

Caption: Principle of spectrophotometric antioxidant assays.

Anti-inflammatory Activity Screening

Mechanistic Rationale: Targeting Inflammatory Enzymes

Inflammation is a key pathological feature of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. Many heterocyclic compounds have been identified as potent COX inhibitors.[23] An in vitro enzyme inhibition assay is the most direct way to screen for this activity.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol: COX Inhibitor Screening Assay

-

Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Compound Incubation: Add the test compound at various concentrations to the wells. Add the enzyme (COX-1 or COX-2) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid (the substrate) and the colorimetric substrate (TMPD).

-

Measurement: Immediately read the absorbance at 590 nm over a period of 5 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2. This allows for the determination of both potency and selectivity. Celecoxib (a selective COX-2 inhibitor) can be used as a reference compound.

Data Presentation

Summarize the COX inhibition data in a table.

| Enzyme | Compound IC₅₀ (µM) | Celecoxib IC₅₀ (µM) |

| COX-1 | [Insert Value] | [Insert Value] |

| COX-2 | [Insert Value] | [Insert Value] |

| Selectivity Index (COX-1/COX-2) | [Calculate Ratio] | [Calculate Ratio] |

COX Inhibition Pathway Diagram

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Conclusion and Future Directions

This guide outlines a systematic, four-tiered in vitro screening cascade for this compound. By employing these robust and validated assays, researchers can efficiently determine the compound's primary biological activities and generate quantitative potency data (IC₅₀ and MIC values).

A positive "hit" in any of these primary screens justifies progression to more advanced studies. Future directions would include:

-

Mechanism of Action (MoA) Studies: If cytotoxic, assays for apoptosis (e.g., Annexin V staining), cell cycle analysis (flow cytometry), or specific enzyme inhibition (e.g., tubulin polymerization, kinase panels) are warranted.[24]

-

Secondary Screening: Testing against a broader panel of cancer cells, multi-drug resistant bacterial strains, or other inflammatory targets.

-

In Vivo Models: If potent in vitro activity is confirmed, the compound should be evaluated in relevant animal models of cancer, infection, or inflammation to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of the lead compound to optimize potency and selectivity.

By following this logical and technically grounded approach, the full therapeutic potential of this compound can be thoroughly and efficiently explored.

References

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (Bentham Science) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfgTIqDVJPAWNy-r6ISOHfuJXm-pjchxDZxGHwkEFGqt1gb3HjzzW8xN9I9ltO2unjoLPkED5gmFo9034ESOl68V3nLlSdkoO4PiP7MBKtdFexrmeFFGBZDMLOOjTJE5Wn38LJ]

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314488/]

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (MDPI) [URL: https://www.mdpi.com/1420-3049/28/18/6520]

- Chemical structures of some indole derivatives showing anticancer activity. (ResearchGate) [URL: https://www.researchgate.net/figure/Chemical-structures-of-some-indole-derivatives-showing-anticancer-activity_fig2_334510018]

- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (Ingenta Connect) [URL: https://www.ingentaconnect.com/content/ben/cpb/2021/00000022/00000008/art00002]

- What is an Inhibition Assay? (Biobide) [URL: https://www.biobide.

- Basic mechanism of action for indole containing anti-lung cancer drugs. (ResearchGate) [URL: https://www.researchgate.net/figure/Basic-mechanism-of-action-for-indole-containing-anti-lung-cancer-drugs_fig3_377198894]

- Enzyme Assays: The Foundation of Modern Drug Discovery. (BellBrook Labs) [URL: https://www.bellbrooklabs.

- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623062/]

- Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222728/]

- Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (Ingenta Connect) [URL: https://www.ingentaconnect.com/content/ben/cdd/2016/00000013/00000002/art00003]

- Mechanism of Action Assays for Enzymes. (NCBI Bookshelf) [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (OUCI) [URL: https://ouci.dntb.gov.ua/en/works/CN-4J696Y7N/]

- Enzyme Inhibition Studies. (BioIVT) [URL: https://www.bioivt.com/invitro-adme-tox/enzyme-inhibition]

- Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. (ResearchGate) [URL: https://www.researchgate.

- DPPH and ABTS assay antioxidant activity of synthesized compounds. (ResearchGate) [URL: https://www.researchgate.net/figure/DPPH-and-ABTS-assay-antioxidant-activity-of-synthesized-compounds_tbl3_341997380]

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (MDPI) [URL: https://www.mdpi.com/1420-3049/26/4/1034]

- A Review on Medicinally Important Heterocyclic Compounds. (Bentham Science) [URL: https://www.eurekaselect.com/article/122045]

- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608990/]

- Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (Der Pharma Chemica) [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-biological-screening-of-some-novel-heterocyclic-compounds.pdf]

- MTT assay. (Wikipedia) [URL: https://en.wikipedia.org/wiki/MTT_assay]

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4502592/]

- MTT assay and its use in cell viability and proliferation analysis. (Abcam) [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4200595/]

- Cytotoxicity MTT Assay Protocols and Methods. (Springer Nature Experiments) [URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay]

- In Silico Studies of Indole Derivatives as Antibacterial Agents. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10326848/]

- MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... (ResearchGate) [URL: https://www.researchgate.net/figure/MTT-assay-panel-A-SRB-assay-panel-B-cell-number-panel-C-and-WST-8-assays-panel-D-9_fig1_233880574]

- Antimicrobial screening results of synthesized indole compounds. (ResearchGate) [URL: https://www.researchgate.net/figure/Antimicrobial-screening-results-of-synthesized-indole-compounds_tbl2_281279262]

- Heterocycles in Medicinal Chemistry. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631527/]

- Indole-2-carboxylic acid, ethyl ester. (Organic Syntheses) [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0476]

- Cell Viability Assays. (NCBI Bookshelf) [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (International Journal of Scientific Research & Technology) [URL: https://ijsrt.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (RSIS International) [URL: https://www.rsisinternational.org/journals/ijrsi/digital-library/volume-11-issue-1/202-207.pdf]

- Integrating Molecular Analysis and the Pharmacology Network to Discover the Antioxidative Effects of Zanthoxylum piperitum Fruits. (MDPI) [URL: https://www.mdpi.com/2218-273X/13/11/1572]

- Synthesis and biological evaluation of indoles. (Der Pharma Chemica) [URL: https://www.derpharmachemica.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (MDPI) [URL: https://www.mdpi.com/1420-3049/21/3/333]

- Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents. (Benchchem) [URL: https://www.benchchem.com/product/b5178]

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (Organic Syntheses) [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0585]

- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (Asian Journal of Organic & Medicinal Chemistry) [URL: https://ajomc.org/abstract.php?id=125]

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9909249/]

- Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/27392212/]

- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (ResearchGate) [URL: https://www.researchgate.

- Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (ChemRxiv) [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7520b0f67a21c6b1a3296]

- Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate. (PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15949171]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay - Wikipedia [en.wikipedia.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay overview | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targeting of 5-Methoxyindole Derivatives

Introduction: The 5-Methoxyindole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1][2] The strategic placement of a methoxy group at the 5-position profoundly influences the molecule's electronic and steric properties, creating the 5-methoxyindole scaffold.[3] This "privileged structure" has garnered significant interest from researchers and drug development professionals due to its remarkable versatility and its presence in compounds with diverse and potent pharmacological activities.[4]

This technical guide provides an in-depth exploration of the key therapeutic targets for 5-methoxyindole derivatives. Moving beyond a simple catalog of activities, we will dissect the underlying mechanisms of action, present comparative quantitative data, and provide detailed, field-proven experimental protocols for target validation. The narrative is designed to bridge the gap between synthetic chemistry and molecular pharmacology, offering a causal framework for rational drug design and development.

Chapter 1: Oncological Targets - A Multi-Pronged Assault on Cancer

5-methoxyindole derivatives have emerged as potent anticancer agents, exerting their effects through several distinct and complementary mechanisms.[3][4][5] Their therapeutic potential lies in their ability to simultaneously attack critical cellular machinery required for tumor growth and survival.

The Cytoskeleton: Disrupting Tubulin Polymerization

A primary mechanism for the anticancer activity of several 5-methoxyindole derivatives is the inhibition of tubulin polymerization.[5] Microtubules are essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds prevent its assembly into functional microtubules. This disruption leads to a halt in the cell cycle, typically at the G2/M phase, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[4]

Data Presentation: Comparative Antiproliferative Activity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | [3][4] |

| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | [3] | ||

| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | [3] | ||

| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | [3][4] |

| 21 | N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.022 | - | - | [4] |

| A549 (Lung) | 0.035 | - | - | [4] | ||

| MCF-7 (Breast) | 0.028 | - | - | [4] | ||

| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | [3] |

| 5f | 5-chloro-indole-2-carboxamide | Panc-1 (Pancreas) | 0.029 (GI50) | Erlotinib | 0.033 (GI50) | [6] |

Intercepting Growth Signals: PI3K/AKT/mTOR and EGFR Pathways

Beyond cytoskeletal disruption, certain 5-methoxyindole derivatives function by inhibiting critical cell survival signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The indolo[2,3-b]quinoline derivative MMNC has been shown to induce apoptosis by effectively inhibiting this pathway.[3]

Similarly, the Epidermal Growth Factor Receptor (EGFR) is another crucial target. Overactivation of EGFR drives tumor growth in various cancers. 5-chloro-indole derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, highlighting their potential to overcome drug resistance.[3][6]

Caption: Differential signaling of 5-methoxyindole derivatives via G-protein coupled 5-HT receptors. [7]

The Melatonergic System: Exploiting the Indole Core

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that regulates circadian rhythms through high-affinity interactions with MT1 and MT2 receptors. [8][9]While 5-methoxyindole itself is the core of melatonin, it lacks the N-acetylaminoethyl side chain essential for potent receptor binding and is not a direct melatonin agonist. [8]However, synthetic derivatives that reposition the side chain or modify substituents on the indole nucleus can exhibit high affinity and full agonist activity, making them valuable tools for developing treatments for sleep disorders and other conditions linked to circadian disruption. [10]

Chapter 3: Anti-Inflammatory Targets - Quelling the Fire

Chronic inflammation underlies a vast range of pathologies, from autoimmune diseases to neurodegeneration. 5-methoxyindole and its metabolites, such as 5-methoxytryptophan (5-MTP), have demonstrated significant anti-inflammatory properties. [1][11]

Suppressing the Master Inflammatory Switch: NF-κB and p38 MAPK

A key anti-inflammatory mechanism of 5-methoxyindoles is the inhibition of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway. [1]In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated and drive the expression of inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). [1][12]5-MTP, an endothelium-derived metabolite, has been shown to suppress these signaling cascades, thereby reducing the inflammatory response and protecting against sepsis-related tissue damage. [1][11] Signaling Pathway Visualization

Caption: 5-MTP inhibits inflammation by suppressing p38 MAPK and NF-κB signaling. [1]

Chapter 4: Emerging Therapeutic Arenas

The versatility of the 5-methoxyindole scaffold continues to open new avenues for therapeutic intervention.

Metabolic Disease: A New Role in Glycemic Control

5-methoxyindole-2-carboxylic acid (MICA) has been identified as a potent hypoglycemic agent that functions by inhibiting gluconeogenesis (the production of glucose) in the liver. [13]Its mechanism involves the inhibition of mitochondrial dihydrolipoamide dehydrogenase. Although early studies in the 1970s were halted, there is renewed interest in re-exploring MICA and related derivatives as potential antidiabetic agents, perhaps in combination with other glucose-lowering drugs. [13]

Epigenetic Regulation: A Hypothesis on HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression, and their inhibition has become a validated strategy in cancer therapy. [14][15]While direct evidence for 5-methoxyindole derivatives as potent HDAC inhibitors is still emerging, the indole scaffold is present in other classes of known HDAC inhibitors. This structural precedent suggests that the 5-methoxyindole framework could be a valuable starting point for designing novel, potent, and potentially isoform-selective HDAC inhibitors for use in oncology and other diseases.

Chapter 5: Core Methodologies for Target Identification and Validation

The translation of a promising chemical scaffold into a therapeutic candidate requires rigorous and reproducible experimental validation. The following protocols represent core, self-validating systems for characterizing the activity of 5-methoxyindole derivatives.

Protocol 5.1: Antiproliferative Activity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. [4] Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. [3]2. Compound Treatment: Prepare serial dilutions of the 5-methoxyindole derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with the drug-containing medium. Include wells with vehicle control (solvent only) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [3]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 5.2: Receptor-Ligand Interaction Analysis (Radioligand Binding Assay)

Principle: This assay quantifies the affinity of a test compound (the "ligand," e.g., a 5-methoxyindole derivative) for a specific receptor by measuring its ability to compete with and displace a known radiolabeled ligand. [16][17] Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells stably expressing the 5-HT1A receptor).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the unlabeled test compound. [16]3. Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant. [8] Experimental Workflow Visualization

-

Caption: A generalized workflow for the validation of therapeutic targets.

Conclusion and Future Directions